molecular formula C17H19FN4O4S B2588306 Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 850937-06-3

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2588306
CAS No.: 850937-06-3
M. Wt: 394.42
InChI Key: DNKYDAQZNZSENJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the coupling with piperazine. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that are favorable for binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetylamino-5-phenyl-3-thiophenecarboxylate: Similar in structure but contains a thieno[2,3-d]pyrimidine ring instead of an oxadiazole ring.

    Ethyl 2-{[5-(4-chlorophenoxy)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanylacetylamino-1,3-thiazole-4-carboxylate: Contains a triazole ring and a chlorophenoxy group instead of a fluorophenyl group.

Uniqueness

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-[2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKYDAQZNZSENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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